molecular formula C12H22N2 B1601762 Octahydro-4,7-methano-1H-indene-5,-dimethylamine CAS No. 76364-76-6

Octahydro-4,7-methano-1H-indene-5,-dimethylamine

Cat. No.: B1601762
CAS No.: 76364-76-6
M. Wt: 194.32 g/mol
InChI Key: LQGTVLDXRIBHQO-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-indene-5,-dimethylamine (CAS 68889-71-4) is a bicyclic amine derivative with a tricyclo[5.2.1.0²,⁶]decane backbone substituted with a dimethylamine group (-N(CH₃)₂) at the 5-position. Its molecular formula is C₁₁H₁₉N, and it belongs to a class of structurally rigid, polycyclic compounds with applications in specialty chemical synthesis.

Key properties include:

  • Thermal Stability: Decomposes at 348–365°C in inert atmospheres, releasing dimethylamine (m/z = 58–59) and water. In synthetic air, exothermic oxidation occurs at similar temperatures, indicating reactivity with oxygen .
  • Hazard Profile: Dimethylamine derivatives are corrosive to metals (e.g., aluminum, copper) and reactive with oxidizing agents, acids, and halogens, necessitating careful handling .

Properties

IUPAC Name

[8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c13-5-7-1-2-10-11-4-8(12(7)10)3-9(11)6-14/h7-12H,1-6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGTVLDXRIBHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(C2C1CN)CC3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76364-76-6
Record name Octahydro-4,7-methano-1H-indene-5,-dimethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076364766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-4,7-methano-1H-indene-5,-dimethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the catalytic hydrogenation of 4,7-methano-1H-indene derivatives. This method typically requires:

  • Starting Materials: 4,7-methano-1H-indene derivatives, which serve as the polycyclic hydrocarbon framework precursor.
  • Catalysts: Palladium or platinum catalysts are commonly employed to facilitate the hydrogenation process.
  • Reaction Conditions: High-pressure hydrogen gas (often several atmospheres) and elevated temperatures are essential to achieve complete saturation of the ring system, converting the indene structure into the octahydro form.
  • Process: The reaction proceeds via the addition of hydrogen across the unsaturated bonds in the indene derivative, saturating the rings and preserving the methano bridge structure.

This hydrogenation step is often followed by amination to introduce the dimethylamine group at the 5-position of the octahydro-4,7-methano-1H-indene scaffold. Amination can be achieved via nucleophilic substitution or reductive amination methods depending on the precursor functionalities.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

The industrial process emphasizes safety, reproducibility, and purity, often incorporating multiple purification steps such as distillation or crystallization to isolate the final amine compound.

Alternative Synthetic Strategies

Although hydrogenation of indene derivatives is the most common route, alternative methods reported in the literature include:

  • Reductive Amination: Starting from octahydro-4,7-methano-1H-indene-5-aldehyde intermediates, reductive amination with dimethylamine sources and reducing agents (e.g., sodium cyanoborohydride) can yield the target amine.
  • Nucleophilic Substitution: Halogenated intermediates at the 5-position can undergo substitution with dimethylamine under basic conditions.

These alternative routes may be chosen based on availability of starting materials or desired stereochemical outcomes.

Data Table: Summary of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Catalytic Hydrogenation 4,7-methano-1H-indene derivatives Pd or Pt catalyst, H2 gas High pressure, elevated temp High yield, well-established Requires high pressure equipment
Reductive Amination Octahydro-4,7-methano-1H-indene-5-aldehyde Dimethylamine, NaBH3CN or similar Mild temperature, inert atmosphere Selective amination Requires aldehyde intermediate
Nucleophilic Substitution 5-halogenated octahydro derivative Dimethylamine, base (NaOH) Moderate temperature Simple reagents Halogenated precursors needed

Research Findings and Analytical Notes

  • The hydrogenation reaction is highly dependent on catalyst choice and reaction parameters; palladium catalysts tend to provide higher selectivity and fewer side products than platinum under comparable conditions.
  • The bridged bicyclic structure of the compound imparts steric constraints, influencing regioselectivity during amination steps.
  • Reductive amination offers a milder alternative that can be more suitable for sensitive functional groups but requires prior synthesis of the aldehyde intermediate.
  • Industrial processes favor continuous flow hydrogenation due to enhanced control and scalability, which improves reproducibility and reduces catalyst degradation.
  • Purification of the final product often involves chromatographic techniques or recrystallization to achieve high purity required for biochemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indene-5,-dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Scientific Research Applications

Octahydro-4,7-methano-1H-indene-5,-dimethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octahydro-4,7-methano-1H-indene-5,-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Functional Group Molecular Formula Molecular Weight Key Properties/Applications References
Octahydro-4,7-methano-1H-indene-5,-dimethylamine (68889-71-4) Dimethylamine (-N(CH₃)₂) C₁₁H₁₉N 165.28 g/mol Thermal decomposition at 348–365°C; reactive with oxidizers .
Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate (80793-16-4) Ester (-COOCH₃)₂ C₁₄H₂₀O₄ 264.31 g/mol Higher thermal stability; used in polymer precursors or plasticizers .
Octahydro-4,7-methano-1H-indene-5-acetaldehyde (N/A) Aldehyde (-CHO) C₁₁H₁₆O 164.25 g/mol Fragrance ingredient; imparts woody/amber notes .
Octahydro-4,7-methano-1H-inden-5-ol (13380-89-7) Alcohol (-OH) C₁₀H₁₆O 152.23 g/mol Intermediate in synthesis; lower thermal stability (degradation <250°C) .
4-(Octahydro-4,7-methano-5H-inden-5-ylidene)butanal (30168-23-1) Aldehyde (-CHO) C₁₄H₂₀O 204.31 g/mol Perfumery; enhances longevity in formulations .

Thermal and Chemical Stability

  • Amine vs. Ester: The dimethylamine derivative decomposes at 348–365°C with dimethylamine release, while the dicarboxylate ester (non-reactive side chains) exhibits superior stability, likely due to the absence of redox-active amine groups .
  • Aldehydes vs. Alcohols : Aldehyde derivatives (e.g., 30168-23-1) are stable in fragrance matrices but may undergo oxidation over time. Alcohols (e.g., 13380-89-7) are prone to dehydration or esterification under acidic conditions .

Reactivity and Hazards

  • Amine Reactivity : The dimethylamine group in the target compound reacts violently with oxidizers (e.g., peroxides) and acids, unlike esters or aldehydes, which are less reactive .
  • Corrosivity : Dimethylamine derivatives corrode metals, whereas esters and alcohols are less corrosive, enabling broader material compatibility .

Q & A

Q. What experimental methods are recommended for synthesizing Octahydro-4,7-methano-1H-indene-5-dimethylamine?

The synthesis of this compound can be approached via photopolymerization or esterification reactions. For example, acrylate-based photopolymer resins (e.g., Loctite™ 3D 3830) utilize structurally similar bicyclic compounds, where reaction conditions such as UV light exposure and initiator concentrations are critical . Additionally, esterification pathways involving diols or diacrylates (e.g., 1,1'-[(octahydro-4,7-methano-1H-indene-5-diyl)bis(methylene)] ester) require precise stoichiometric control and catalysts like sulfuric acid or enzyme-mediated systems .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving the bicyclic framework and dimethylamine substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Structural data, including InChI and stereochemical descriptors, are available in PubChem entries .

Q. What thermodynamic properties are critical for experimental design?

The heat capacity (CpC_p) of the compound has been experimentally measured across a temperature range of 100–300 K, with an average error margin of <3% using adiabatic calorimetry. These values are vital for optimizing reaction conditions (e.g., exothermicity control) and modeling phase transitions .

Q. What safety protocols should be followed during handling?

While regulatory assessments classify this compound as low-risk (no mandatory hazard labeling), standard precautions include avoiding ignition sources, using fume hoods, and wearing PPE (gloves, goggles). Storage should adhere to guidelines for amine derivatives, including inert atmospheres and moisture-free environments .

Advanced Research Questions

Q. How can density functional theory (DFT) improve understanding of its electronic structure?

Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are recommended for modeling thermochemical properties. Studies show that including gradient corrections and spin-density terms reduces deviations in atomization energies (<2.4 kcal/mol) and ionization potentials, enabling accurate predictions of reactivity and orbital interactions .

Q. What catalytic applications exist for derivatives of this compound?

Ruthenium nanoparticles supported on cellulose (Ru@Cellulose) exhibit enhanced catalytic activity in dehydrogenation reactions. For example, dimethylamine borane dehydrogenation achieves a turnover frequency (TOF) of 122.56 mol H₂/(mol Ru·h), attributed to the compound’s rigid bicyclic framework stabilizing catalytic intermediates .

Q. How can reaction mechanisms (e.g., substitution, oxidation) be experimentally validated?

Oxidation pathways can be tracked via gas chromatography-mass spectrometry (GC-MS) to detect ketone or aldehyde derivatives (e.g., octahydro-1H-inden-5-one). Reductive pathways (e.g., alkane formation) require hydrogenation catalysts (Pd/C or PtO₂) under controlled pressures. Isotopic labeling (e.g., ¹⁸O in oxidation studies) clarifies mechanistic steps .

Q. How to resolve contradictions between computational and experimental thermochemical data?

Discrepancies in heat capacity or enthalpy values may arise from approximations in DFT functionals. Calibration using experimental CpC_p data combined with post-Hartree-Fock methods (e.g., MP2 or CCSD(T)) improves accuracy. Systematic error analysis (e.g., comparing atomization energies across multiple functionals) identifies optimal computational protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-4,7-methano-1H-indene-5,-dimethylamine
Reactant of Route 2
Octahydro-4,7-methano-1H-indene-5,-dimethylamine

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